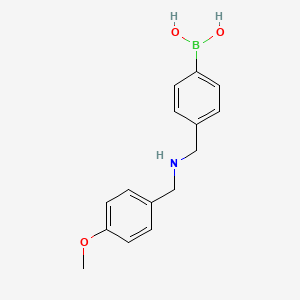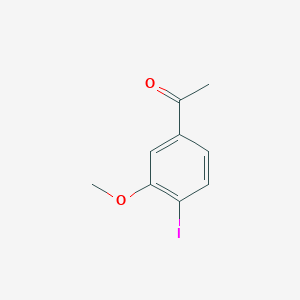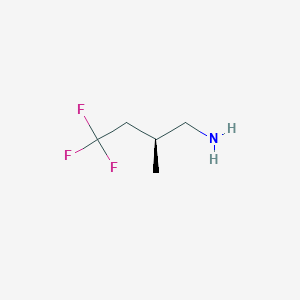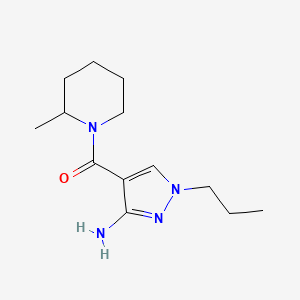![molecular formula C10H16F3N3 B11748755 butyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11748755.png)
butyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl})amine is a compound that features a pyrazole ring substituted with a trifluoromethyl group and a butylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl})amine typically involves the following steps:
Formation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole: This intermediate can be synthesized starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, which undergoes a one-step reaction to form a regioisomeric mixture of pyrazoles.
Functionalization of the Pyrazole Ring: The pyrazole ring can be functionalized at the 3rd and 5th positions using lithiation followed by trapping with various electrophiles.
Attachment of the Butylamine Side Chain:
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the synthetic routes mentioned above, with optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Butyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl})amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the pyrazole ring and the butylamine side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring or the butylamine side chain.
Scientific Research Applications
Butyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl})amine has several scientific research applications:
Biology: It may be used in biological studies to investigate its effects on various biological pathways and processes.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of butyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity . The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-(trifluoromethyl)-1H-pyrazole: A precursor in the synthesis of butyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl})amine.
1-methyl-5-(trifluoromethyl)-1H-pyrazole: Another regioisomer with similar properties.
Trifluoromethylated amines: Compounds with similar trifluoromethyl groups that exhibit comparable chemical and biological properties.
Uniqueness
This compound is unique due to the combination of its pyrazole ring, trifluoromethyl group, and butylamine side chain. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C10H16F3N3 |
|---|---|
Molecular Weight |
235.25 g/mol |
IUPAC Name |
N-[[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]butan-1-amine |
InChI |
InChI=1S/C10H16F3N3/c1-3-4-5-14-7-8-6-9(10(11,12)13)16(2)15-8/h6,14H,3-5,7H2,1-2H3 |
InChI Key |
SERVKKXPDJDCKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=NN(C(=C1)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(2-Methoxyethoxy)thiophen-2-yl]boronic acid](/img/structure/B11748672.png)

![N-{[4-(dimethylamino)phenyl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11748685.png)
![[2,2'-Bipyridine]-5,5'-diyldimethanamine](/img/structure/B11748705.png)

![4-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]benzene-1,3-diol](/img/structure/B11748713.png)
![1-(6-Bromobenzo[b]thiophen-2-yl)ethanol](/img/structure/B11748714.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11748731.png)
![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11748737.png)
![(4aS,8aS)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride](/img/structure/B11748740.png)
![1-[3-(3-Methylpyridin-4-yl)phenyl]ethan-1-one](/img/structure/B11748743.png)
amine](/img/structure/B11748749.png)

